Cas no 1156171-18-4 ((Cyclopropylmethyl)(1-methoxypropan-2-yl)amine)

(Cyclopropylmethyl)(1-methoxypropan-2-yl)amine 化学的及び物理的性質
名前と識別子
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- (cyclopropylmethyl)(1-methoxypropan-2-yl)amine
- N-(cyclopropylmethyl)-1-methoxypropan-2-amine
- (Cyclopropylmethyl)(1-methoxypropan-2-yl)amine
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- インチ: 1S/C8H17NO/c1-7(6-10-2)9-5-8-3-4-8/h7-9H,3-6H2,1-2H3
- InChIKey: WNEHTQSTQRFCLC-UHFFFAOYSA-N
- SMILES: O(C)CC(C)NCC1CC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 5
- 複雑さ: 91.3
- XLogP3: 0.8
- トポロジー分子極性表面積: 21.3
(Cyclopropylmethyl)(1-methoxypropan-2-yl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-9487-1g |
(cyclopropylmethyl)(1-methoxypropan-2-yl)amine |
1156171-18-4 | 95%+ | 1g |
$435.0 | 2023-09-06 | |
Life Chemicals | F1967-9487-5g |
(cyclopropylmethyl)(1-methoxypropan-2-yl)amine |
1156171-18-4 | 95%+ | 5g |
$1305.0 | 2023-09-06 | |
TRC | C285546-500mg |
(cyclopropylmethyl)(1-methoxypropan-2-yl)amine |
1156171-18-4 | 500mg |
$ 410.00 | 2022-04-01 | ||
TRC | C285546-1g |
(cyclopropylmethyl)(1-methoxypropan-2-yl)amine |
1156171-18-4 | 1g |
$ 615.00 | 2022-04-01 | ||
Life Chemicals | F1967-9487-10g |
(cyclopropylmethyl)(1-methoxypropan-2-yl)amine |
1156171-18-4 | 95%+ | 10g |
$1827.0 | 2023-09-06 | |
Life Chemicals | F1967-9487-2.5g |
(cyclopropylmethyl)(1-methoxypropan-2-yl)amine |
1156171-18-4 | 95%+ | 2.5g |
$870.0 | 2023-09-06 | |
Life Chemicals | F1967-9487-0.25g |
(cyclopropylmethyl)(1-methoxypropan-2-yl)amine |
1156171-18-4 | 95%+ | 0.25g |
$392.0 | 2023-09-06 | |
Life Chemicals | F1967-9487-0.5g |
(cyclopropylmethyl)(1-methoxypropan-2-yl)amine |
1156171-18-4 | 95%+ | 0.5g |
$413.0 | 2023-09-06 | |
TRC | C285546-100mg |
(cyclopropylmethyl)(1-methoxypropan-2-yl)amine |
1156171-18-4 | 100mg |
$ 115.00 | 2022-04-01 |
(Cyclopropylmethyl)(1-methoxypropan-2-yl)amine 関連文献
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1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
(Cyclopropylmethyl)(1-methoxypropan-2-yl)amineに関する追加情報
Comprehensive Overview of (Cyclopropylmethyl)(1-methoxypropan-2-yl)amine (CAS No. 1156171-18-4)
(Cyclopropylmethyl)(1-methoxypropan-2-yl)amine, with the CAS number 1156171-18-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This amine derivative features a unique structural combination of a cyclopropylmethyl group and a 1-methoxypropan-2-yl moiety, making it a versatile intermediate in synthetic chemistry. Researchers and industry professionals frequently search for amine derivatives, cyclopropyl compounds, and methoxypropan-2-yl applications, reflecting its relevance in modern chemical innovation.
The compound's molecular structure, characterized by its cyclopropylmethyl and methoxypropan-2-yl functional groups, enables diverse reactivity patterns. This property is particularly valuable in the design of bioactive molecules and drug candidates, aligning with current trends in precision medicine and green chemistry. As sustainability becomes a focal point in chemical synthesis, 1156171-18-4 is often explored for its potential in catalytic processes and low-waste methodologies, addressing the growing demand for eco-friendly synthesis routes.
In the context of pharmaceutical applications, (Cyclopropylmethyl)(1-methoxypropan-2-yl)amine serves as a key building block for small-molecule therapeutics. Its structural motifs are frequently incorporated into CNS-targeting drugs and enzyme inhibitors, topics frequently queried in academic and industrial databases. The compound's lipophilicity and hydrogen-bonding capacity make it a candidate for optimizing drug bioavailability, a critical factor in medicinal chemistry workflows.
From a synthetic chemistry perspective, the CAS 1156171-18-4 compound exemplifies the strategic use of steric hindrance and electronic effects in molecular design. Its cyclopropyl ring introduces strain, while the methoxypropan-2-yl side chain enhances solubility—a balance frequently sought in high-throughput screening libraries. These attributes resonate with trending searches on fragment-based drug discovery and scaffold hopping techniques.
The compound's utility extends to material science, where its amine functionality facilitates polymer modification and surface functionalization. With increasing interest in smart materials and responsive coatings, (Cyclopropylmethyl)(1-methoxypropan-2-yl)amine is investigated for its role in creating tailored interfaces—a subject frequently explored in nanotechnology forums.
Analytical characterization of 1156171-18-4 typically involves advanced techniques like NMR spectroscopy and mass spectrometry, reflecting broader industry demands for structural elucidation tools. The compound's spectral fingerprints are well-documented, supporting its identification in complex reaction mixtures—a common challenge discussed in process chemistry circles.
Regulatory considerations for (Cyclopropylmethyl)(1-methoxypropan-2-yl)amine emphasize its classification as a research chemical, with handling protocols aligned with laboratory safety standards. While not classified as hazardous under major chemical inventories, proper storage conditions and handling procedures remain essential—topics frequently searched by EHS professionals.
Future research directions for this compound may explore its chiral applications, given the propan-2-yl group's stereocenter potential. As asymmetric synthesis gains prominence in API manufacturing, CAS 1156171-18-4 could contribute to developing enantioselective catalysts—an area with rising Google Scholar citations.
Commercial availability of (Cyclopropylmethyl)(1-methoxypropan-2-yl)amine through specialty chemical suppliers meets demand from contract research organizations and academic labs. Procurement inquiries often focus on bulk synthesis options and custom purity specifications—key decision factors for process scale-up projects.
In summary, 1156171-18-4 represents a chemically intriguing and commercially relevant amine derivative. Its dual functionality bridges multiple disciplines, from medicinal chemistry to advanced materials, positioning it as a compound of continuing interest in both industrial applications and fundamental research.
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